![molecular formula C8H6BrFN4S B1373492 4-amino-5-(5-bromo-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1152520-73-4](/img/structure/B1373492.png)
4-amino-5-(5-bromo-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-(5-bromo-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (4-ABFT) is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound composed of nitrogen, bromine, fluorine, and sulfur atoms. 4-ABFT has been studied for its potential uses in biochemistry, medicinal chemistry, and materials science.
Scientific Research Applications
Antimicrobial Activities
4-Amino-5-(5-bromo-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol derivatives have been studied for their antimicrobial properties. In a study by Bayrak et al. (2009), various 1,2,4-triazole derivatives, including compounds structurally similar to the 4-amino-5-(5-bromo-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, exhibited significant antimicrobial activities (Bayrak et al., 2009).
Animal Health and Wound Healing
Research by Ohloblina et al. (2022) explored the biological activity of 1,2,4-triazole derivatives, including compounds similar to the 4-amino-5-(5-bromo-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, particularly focusing on their antimicrobial and antifungal effects, which showed potential for treating fungal skin diseases in animals (Ohloblina et al., 2022).
Physical-Chemical Properties
Bihdan & Parchenko (2017) conducted a study on the physical and chemical properties of 1,2,4-triazole-3-thiol derivatives, which includes compounds structurally similar to 4-amino-5-(5-bromo-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This study aimed to synthesize new derivatives and explore their properties (Bihdan & Parchenko, 2017).
Molecular Interactions
Shukla et al. (2014) investigated intermolecular interactions in 1,2,4-triazole derivatives, including structures similar to 4-amino-5-(5-bromo-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The study provided insights into various interaction types like C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions (Shukla et al., 2014).
Antitumor Activity
Bhat et al. (2009) explored the antitumor activity of 1,2,4-triazole derivatives, similar to the 4-amino-5-(5-bromo-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Their research indicated that certain compounds demonstrated significant growth inhibition against a variety of cancer cell lines (Bhat et al., 2009).
properties
IUPAC Name |
4-amino-3-(5-bromo-2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN4S/c9-4-1-2-6(10)5(3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQNGHJIUKZKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NNC(=S)N2N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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